3-Allylrhodanine: A Versatile Scaffold for Advanced Research Applications
3-Allylrhodanine: A Versatile Scaffold for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Allylrhodanine, a derivative of the rhodanine heterocyclic core, serves as a crucial building block in medicinal chemistry and drug discovery. Its versatile structure allows for extensive modification, leading to the development of potent and selective inhibitors for a wide array of biological targets. This guide provides a comprehensive overview of the research applications of 3-allylrhodanine and its derivatives, with a focus on their roles as enzyme inhibitors in various therapeutic areas. The content herein details quantitative inhibitory data, experimental methodologies, and the underlying signaling pathways and mechanisms of action.
Core Applications in Research
The rhodanine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with numerous biological targets.[1] The introduction of an allyl group at the N-3 position often serves as a foundational step in the synthesis of more complex and potent derivatives. These compounds have been extensively investigated for their potential as:
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Antidiabetic Agents: By inhibiting enzymes like aldose reductase, α-amylase, and α-glucosidase.[2][3]
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Antibacterial Agents: Targeting critical bacterial enzymes such as enoyl-acyl carrier protein reductase (InhA).[4]
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Anticancer Agents: Through the inhibition of protein kinases, topoisomerases, and signaling phosphatases like JNK-stimulating phosphatase-1 (JSP-1).[5]
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Antiviral Agents: Notably as inhibitors of HIV-1 integrase.[6]
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Anti-inflammatory Agents: By modulating inflammatory signaling pathways.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various rhodanine derivatives, including those with the 3-allyl substructure, against key biological targets.
Table 1: Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition
| Compound ID | R1 Substituent (at C5-benzylidene) | R2 Substituent (at N3) | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Reference |
| 3a | 4-OH, 3-OCH3 | Acetamide-phenyl | 0.25 ± 0.04 | 5.38 ± 0.07 | [2][7] |
| 3f | 4-OCH3 | Acetamide-morpholine | 0.12 ± 0.01 | 2.18 ± 0.03 | [2][7] |
| Compound 9e | N-methyl carbazole | - | 2.82 | - | [8] |
Note: The specific derivatives in this table are based on rhodanine-3-acetamide and other rhodanine structures to illustrate the potency of the scaffold. Direct IC50 values for 3-allylrhodanine itself are not commonly reported as it is primarily a synthetic intermediate.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound ID | Bacterial Strain | MIC (µM) | Reference |
| Compound 33 | Mycobacterium marinum | 0.21 | [4] |
| Compound 32 | Enterococcus faecalis | 0.57 | [4] |
| Rh 2 | Vancomycin-Resistant S. aureus (VRSA) | 4 | [9] |
| Rh 2 | Methicillin-Resistant S. aureus (MRSA) | 4 | [9] |
| Rh 2 | Vancomycin-Resistant Enterococcus (VRE) | 8 | [9] |
Note: The compounds listed are rhodanine derivatives, highlighting the antibacterial potential of this chemical class.
Key Mechanisms of Action and Signaling Pathways
Inhibition of Aldose Reductase in the Polyol Pathway
In diabetic conditions, elevated glucose levels lead to its conversion to sorbitol by aldose reductase, a key enzyme in the polyol pathway. The accumulation of sorbitol is implicated in diabetic complications. Rhodanine derivatives, particularly those with a carboxylic acid moiety, are potent inhibitors of aldose reductase.
Targeting the JNK Signaling Pathway via JSP-1 Inhibition
The c-Jun N-terminal kinase (JNK) signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. JNK-stimulating phosphatase-1 (JSP-1) is a dual-specificity phosphatase that activates this pathway. Rhodanine-based compounds have been identified as inhibitors of JSP-1, thereby attenuating JNK signaling. This mechanism is of interest in cancer and inflammatory disease research.[5][10] Some research also suggests that targeting the JNK-interacting protein-1 (JIP1), a scaffold protein in the JNK pathway, can sensitize cancer cells to chemotherapy.[1][11][12][13]
Antibacterial Action through Inhibition of Enoyl-ACP Reductase (InhA)
InhA is a critical enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids, which are essential components of the bacterial cell wall. 3-Allylrhodanine derivatives have been designed as direct inhibitors of InhA, bypassing the common resistance mechanisms to frontline drugs like isoniazid, which require metabolic activation.[4][8][14][15]
Experimental Protocols
In Vitro Aldose Reductase (ALR2) Inhibition Assay
This protocol outlines a common spectrophotometric method for determining the ALR2 inhibitory activity of 3-allylrhodanine derivatives.
Materials:
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Human recombinant ALR2
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NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
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DL-glyceraldehyde (substrate)
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Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)
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Test compounds (3-allylrhodanine derivatives) dissolved in DMSO
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Reference inhibitor (e.g., Epalrestat or Sulindac)
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96-well microplate
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Microplate reader capable of measuring absorbance at 340 nm
Procedure:
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Prepare Reagent Solutions:
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Prepare a stock solution of NADPH in buffer.
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Prepare a stock solution of DL-glyceraldehyde in buffer.
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Prepare serial dilutions of the test compounds and reference inhibitor in buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.
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Assay Setup (in a 96-well plate):
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Test Wells: Add buffer, NADPH solution, ALR2 enzyme solution, and the test compound solution to each well.
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Control Wells (No Inhibition): Add buffer, NADPH solution, ALR2 enzyme solution, and DMSO (vehicle control).
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Blank Wells (No Enzyme): Add buffer, NADPH solution, test compound solution, but no enzyme.
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Initiate the Reaction:
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Pre-incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a few minutes.
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Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to all wells.
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Measure Activity:
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Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
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Data Analysis:
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Calculate the rate of reaction (change in absorbance per minute) for each well.
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Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100
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Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
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Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of 3-allylrhodanine derivatives against bacterial strains.
Materials:
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Bacterial strains (e.g., S. aureus, M. tuberculosis)
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Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 for mycobacteria)
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Test compounds dissolved in DMSO
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Reference antibiotic (e.g., Gentamicin, Isoniazid)
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Sterile 96-well microplates
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Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
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Prepare Compound Dilutions:
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Perform serial two-fold dilutions of the test compounds and reference antibiotic in the broth medium directly in the 96-well plate.
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Inoculate the Plate:
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Add the standardized bacterial inoculum to each well containing the compound dilutions.
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Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
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Incubation:
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Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing bacteria like M. tuberculosis).
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Determine MIC:
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After incubation, visually inspect the wells for turbidity (bacterial growth).
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The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
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Optionally, a viability indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.
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Conclusion
3-Allylrhodanine and its derivatives represent a highly valuable class of compounds in modern drug discovery and chemical biology research. Their synthetic tractability and ability to be tailored to inhibit a wide range of enzymes make them powerful tools for developing novel therapeutics for diabetes, infectious diseases, and cancer. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area.
References
- 1. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Driven Design and Synthesis of Rhodanine Derivatives as Novel Antibacterials Targeting the Enoyl Reductase InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel N-methyl carbazole tethered rhodanine derivatives as direct inhibitors of Mycobacterium tuberculosis InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Minimum Inhibitory Concentration (MIC) and minimum bactericidal concentration (MBC) of rhodanine compounds (μM) against Vancomycin Resistant Staphylococcus aureus (VRSA) strains. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Rhodanine derivatives as inhibitors of JSP-1: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site | Semantic Scholar [semanticscholar.org]
- 13. Targeting JNK-interacting protein 1 (JIP1) sensitises osteosarcoma to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoniazid–rhodanine molecular hybrids: design, synthesis, antimycobacterial activity and computational validation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03641K [pubs.rsc.org]
